

Unraveling the Metabolism of Capmatinib: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Capmatinib metabolite M18

Cat. No.: B15193805

[Get Quote](#)

While the specific metabolite "Capmatinib M18" is not documented in the available scientific literature, this guide provides a comprehensive analysis of the known metabolic pathways of Capmatinib, with a focus on its primary metabolites. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the drug's biotransformation.

Capmatinib, a potent and selective mesenchymal-epithelial transition (MET) inhibitor, has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2] Understanding its metabolic fate is crucial for optimizing its therapeutic use and managing potential drug-drug interactions.

Physicochemical Properties of Capmatinib

Property	Value
Molecular Formula	C23H17FN6O
Molecular Weight	412.42 g/mol [3]
Stereochemistry	Achiral[3]

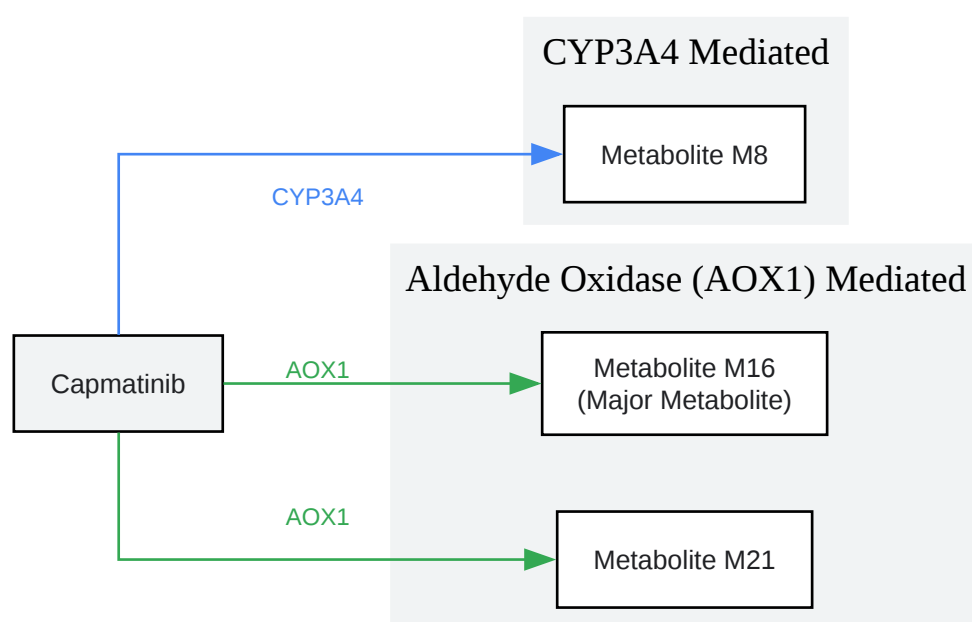
Metabolic Pathways and Key Enzymes

Capmatinib is predominantly cleared through hepatic metabolism.[4][5] The primary enzymes responsible for its biotransformation are Cytochrome P450 3A4 (CYP3A4) and aldehyde

oxidase (AOX1).[4][6][7][8] Metabolic reactions include:[7][9]

- Lactam formation
- Hydroxylation
- N-dealkylation
- Formation of a carboxylic acid
- Hydrogenation
- N-oxygenation
- Glucuronidation

The diagram below illustrates the main metabolic pathways of Capmatinib.



[Click to download full resolution via product page](#)

Capmatinib Metabolic Pathways

Major Metabolites of Capmatinib

The most abundant metabolite of Capmatinib identified in plasma, urine, and feces is M16, also known as CMN288.[4][7] This major metabolite is formed through imidazo-triazinone formation (lactam formation) and is catalyzed by cytosolic aldehyde oxidase.[7][9] M16 is considered pharmacologically inactive and does not accumulate after multiple doses.[4] Other identified metabolites include M8 and M21.[10]

Pharmacokinetics and Excretion

Following oral administration, Capmatinib is rapidly absorbed, reaching maximum plasma concentrations within 1 to 2 hours.[4][6] The parent compound accounts for the majority of the radioactivity in plasma (approximately 42.9%).[7][9] The elimination half-life of Capmatinib is approximately 6.5 to 7.84 hours.[6][7][9]

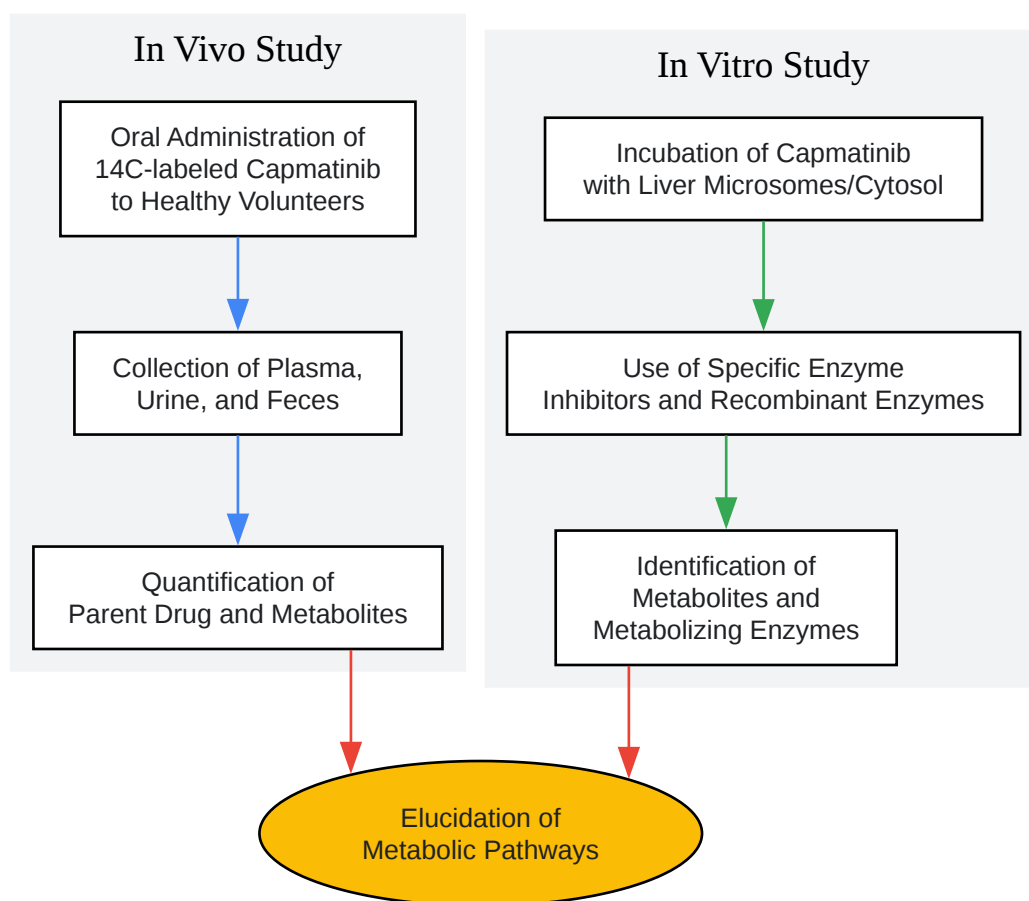
The primary route of elimination for absorbed Capmatinib is metabolism, followed by biliary/fecal and renal excretion.[1][7] Approximately 78% of an administered dose is recovered in the feces, with 42% as the unchanged parent drug.[6][8] Around 22% of the dose is excreted in the urine, with a negligible amount being the unchanged drug.[6][8]

Experimental Protocols

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study: A study involving six healthy male volunteers was conducted to investigate the ADME of Capmatinib.[7] A single oral dose of 600 mg of ¹⁴C-labeled Capmatinib was administered.[7] Blood, urine, and fecal samples were collected over a specified period to analyze the concentrations of the parent drug and its metabolites.[7]

In Vitro Aldehyde Oxidase Phenotyping: To identify the enzymes responsible for the formation of the major metabolite M16, in vitro studies were performed.[7][9] These experiments likely involved incubating Capmatinib with human liver cytosol, specific chemical inhibitors, and recombinant enzymes to pinpoint the catalytic activity of aldehyde oxidase.[7][9]

The workflow for identifying the metabolic pathways is outlined below.



[Click to download full resolution via product page](#)

Metabolic Pathway Identification Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. GSRS [precision.fda.gov]

- 4. Pharmacokinetics of capmatinib in participants with hepatic impairment: A phase 1, open-label, single-dose, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - Bi - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. s3.pgkb.org [s3.pgkb.org]
- To cite this document: BenchChem. [Unraveling the Metabolism of Capmatinib: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15193805#capmatinib-m18-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

